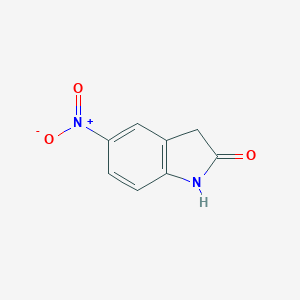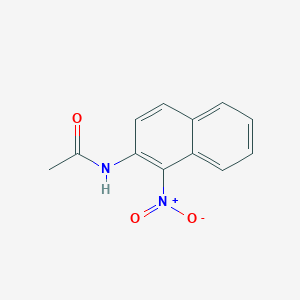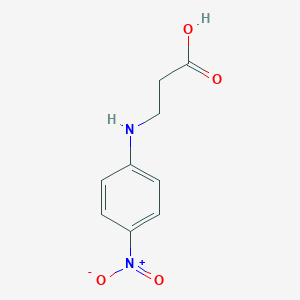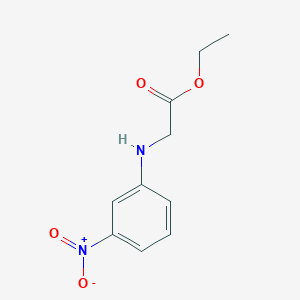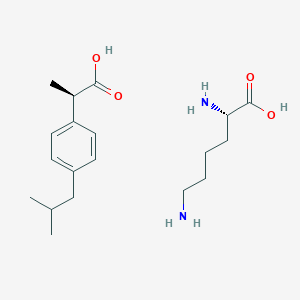
4'-Dimethylaminoacetanilide
Descripción general
Descripción
4'-Dimethylaminoacetanilide, also known as acetaminophen or paracetamol, is a commonly used over-the-counter pain reliever and fever reducer. It was first synthesized in 1878 by Harmon Northrop Morse, and its mechanism of action was discovered in the 1940s. Since then, it has become one of the most widely used drugs in the world, with an estimated 25 billion doses consumed annually.
Mecanismo De Acción
The mechanism of action of 4'-dimethylaminoacetanilide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, 4'-Dimethylaminoacetaniliden inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and fever.
Biochemical and Physiological Effects:
In addition to its analgesic and antipyretic effects, 4'-Dimethylaminoacetaniliden has been shown to have other biochemical and physiological effects. These include the modulation of the endocannabinoid system, the regulation of nitric oxide production, and the inhibition of platelet aggregation. However, the clinical significance of these effects is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4'-Dimethylaminoacetaniliden in lab experiments is its well-characterized pharmacokinetics and metabolism. This allows researchers to study drug interactions, drug metabolism pathways, and drug toxicity in a controlled setting. However, there are also limitations to using 4'-Dimethylaminoacetaniliden in lab experiments, such as its narrow therapeutic window and potential for hepatotoxicity at high doses.
Direcciones Futuras
There are several areas of future research that could be pursued with respect to 4'-dimethylaminoacetanilide. These include:
1. The development of new analgesic and antipyretic drugs that target the COX-2 enzyme more selectively than 4'-Dimethylaminoacetaniliden.
2. The investigation of the biochemical and physiological effects of 4'-Dimethylaminoacetaniliden, and their clinical significance.
3. The exploration of new synthesis methods for 4'-Dimethylaminoacetaniliden that are more environmentally friendly and efficient.
4. The study of drug interactions and toxicity in special populations, such as pregnant women and elderly patients.
5. The development of new methods for drug delivery and dosage that improve the efficacy and safety of 4'-Dimethylaminoacetaniliden.
In conclusion, 4'-dimethylaminoacetanilide is a widely used pain reliever and fever reducer that has been extensively studied for its pharmacokinetics, mechanism of action, and clinical applications. While there are limitations to its use in lab experiments, it remains an important model compound for drug metabolism studies. Future research in this area could lead to the development of new drugs and improved methods for drug delivery and dosage.
Aplicaciones Científicas De Investigación
4'-Dimethylaminoacetanilide has been extensively studied for its analgesic and antipyretic properties. It is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. In addition to its clinical use, 4'-Dimethylaminoacetaniliden is also used as a model compound in drug metabolism studies, due to its well-characterized pharmacokinetics and metabolism.
Propiedades
Número CAS |
7463-28-7 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)11-9-4-6-10(7-5-9)12(2)3/h4-7H,1-3H3,(H,11,13) |
Clave InChI |
XZEJXEZIWLTFJR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N(C)C |
Otros números CAS |
7463-28-7 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

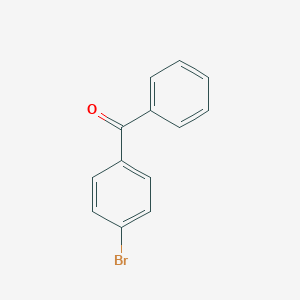
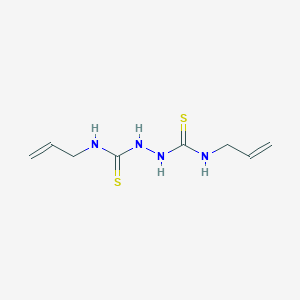

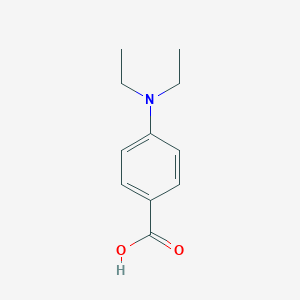

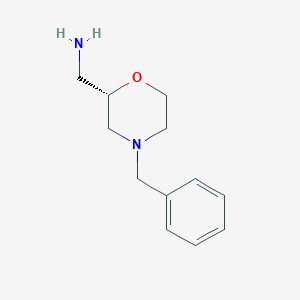
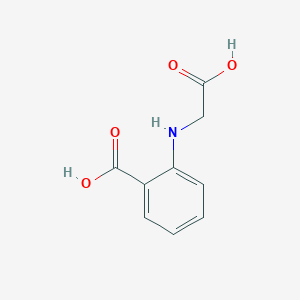
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
